左奈比洛尔
概述
描述
It is a β1 blocker with nitric oxide vasodilators, primarily used for the treatment of hypertension . This compound is a selective beta-1 adrenergic receptor antagonist, which means it selectively blocks the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure .
科学研究应用
Levonebivolol has a wide range of scientific research applications. In chemistry, it is used to study the effects of selective beta-1 adrenergic receptor antagonists. In biology and medicine, it is used to investigate treatments for hypertension and heart failure. The compound’s unique properties make it valuable for research into cardiovascular diseases and the development of new therapeutic agents .
作用机制
Target of Action
Nebivolol primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys, and they play a crucial role in the regulation of heart rate, heart contractility, and renin release .
Mode of Action
Nebivolol acts as a selective beta-1 adrenergic receptor antagonist . This means it binds to these receptors and blocks their activation, thereby inhibiting the effects of catecholamines like adrenaline and noradrenaline. As a result, nebivolol decreases heart rate, reduces contractility, and lowers blood pressure . Additionally, nebivolol has been found to stimulate the production of nitric oxide in the vascular endothelium, leading to vasodilation .
Biochemical Pathways
Nebivolol’s action affects several biochemical pathways. By blocking beta-1 adrenergic receptors, it inhibits the adrenergic signaling pathway, leading to decreased heart rate and blood pressure . Furthermore, nebivolol stimulates the production of nitric oxide, a potent vasodilator, in the vascular endothelium . This action is believed to involve the activation of endothelial nitric oxide synthase, an enzyme that catalyzes the production of nitric oxide .
Pharmacokinetics
Nebivolol exhibits a high degree of protein binding (approximately 98%) and is primarily metabolized in the liver via the CYP2D6 pathway . The elimination half-life of nebivolol varies between 12 and 19 hours, depending on the individual’s CYP2D6 metabolizer status . Nebivolol is excreted through both renal and fecal routes . The absolute oral bioavailability of nebivolol varies from 12 to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators .
Result of Action
The molecular and cellular effects of nebivolol’s action include decreased heart rate, reduced myocardial contractility, and lowered blood pressure . These effects result in reduced workload on the heart and improved blood flow, which can be beneficial in conditions like hypertension and heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nebivolol. For instance, factors such as diet, lifestyle, and co-administration of other medications can affect the drug’s absorption, distribution, metabolism, and excretion . Moreover, genetic factors, such as variations in the CYP2D6 gene, can significantly influence the metabolism of nebivolol and thus its therapeutic effects .
生化分析
Biochemical Properties
Levonebivolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the beta-1 adrenergic receptor with an IC50 of 0.8 nM . This interaction leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Additionally, Levonebivolol induces nitric oxide production via activation of beta-3 adrenergic receptors, which contributes to its vasodilatory effects .
Cellular Effects
Levonebivolol influences various types of cells and cellular processes. It reduces cell proliferation of human coronary smooth muscle cells and endothelial cells in a concentration- and time-dependent manner . The compound also affects cell signaling pathways by decreasing vascular resistance and increasing stroke volume and cardiac output . Furthermore, Levonebivolol does not negatively affect left ventricular function, making it a favorable option for patients with heart failure .
Molecular Mechanism
The mechanism of action of Levonebivolol involves selective inhibition of beta-1 adrenergic receptors, leading to decreased vascular resistance and increased cardiac output . It also induces nitric oxide production through activation of beta-3 adrenergic receptors, which enhances its vasodilatory effects . This dual mechanism of action contributes to its efficacy in treating hypertension and heart failure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levonebivolol have been observed to change over time. The compound has a long duration of action, with effects persisting for up to 48 hours after administration . Studies have shown that Levonebivolol remains stable and does not degrade significantly over time, ensuring consistent therapeutic effects . Long-term studies have indicated that Levonebivolol maintains its efficacy in reducing blood pressure and improving cardiac function without significant degradation .
Dosage Effects in Animal Models
The effects of Levonebivolol vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure and improves cardiac output without causing significant adverse effects . At higher doses, Levonebivolol may cause bradycardia and hypotension . Animal studies have shown that the compound has a wide therapeutic window, with doses ranging from 5 to 40 mg daily .
Metabolic Pathways
Levonebivolol is metabolized primarily by glucuronidation and CYP2D6-mediated hydroxylation . The metabolism involves n-dealkylation, hydroxylation, oxidation, and glucuronidation . Active metabolites include aromatic hydroxyl and acyclic oxide derivatives, while n-dealkylated and glucuronide metabolites are inactive . These metabolic pathways ensure the efficient clearance of Levonebivolol from the body.
Transport and Distribution
Levonebivolol is transported and distributed within cells and tissues through various transporters and binding proteins. It is a racemic mixture of two enantiomers, each with distinct pharmacokinetic properties . The compound is absorbed well and distributed widely in the body, with a high affinity for beta-1 adrenergic receptors . Its distribution is influenced by its interaction with transport proteins, which facilitate its movement across cell membranes .
Subcellular Localization
Levonebivolol is localized primarily in the cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is crucial for its function as a beta-1 adrenergic receptor antagonist. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper placement within the cell .
准备方法
The preparation of Levonebivolol involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO to achieve a concentration of 40 mg/mL . For industrial production, the compound is synthesized in bulk using similar methods, ensuring high purity and consistency.
化学反应分析
Levonebivolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide donors and other oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the β1 blocking and vasodilatory properties .
相似化合物的比较
Levonebivolol is unique among beta-blockers due to its nitric oxide-potentiating vasodilatory effect. Similar compounds include nebivolol, atenolol, propranolol, and pindolol. Unlike these compounds, Levonebivolol has a dual mechanism of action, combining beta-1 adrenergic receptor antagonism with nitric oxide-mediated vasodilation .
属性
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-YHDSQAASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118457-16-2, 118457-14-0 | |
Record name | (-)-Nebivolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118457-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nebivolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118457-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levonebivolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVONEBIVOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes nebivolol's hemodynamic profile different from traditional β-adrenoceptor antagonists?
A1: Unlike traditional β-blockers, nebivolol exhibits a unique vasodilatory action in addition to its β1-adrenergic receptor antagonist activity. This results in a reduction of both preload and afterload, setting it apart from its predecessors [].
Q2: How does nebivolol induce vasodilation?
A2: Nebivolol causes vasodilation through multiple mechanisms: * Endothelium-dependent: Primarily by stimulating the release of nitric oxide (NO) via activation of endothelial β3-adrenergic receptors and possibly adenosine triphosphate-dependent P2Y-receptors [, , ]. * Endothelium-independent: The exact mechanism is not fully understood [].
Q3: What role does NO play in the therapeutic effects of nebivolol?
A3: NO, stimulated by nebivolol, plays a crucial role in its vasodilatory, antihypertensive, and potentially anti-atherogenic effects []. This NO-mediated vasodilation is particularly relevant in patient populations with compromised endothelial function, such as diabetics and individuals with vascular disease [].
Q4: What evidence suggests that nebivolol might offer benefits beyond blood pressure control?
A4: Nebivolol has demonstrated various beneficial effects in preclinical and clinical settings: * Improved Endothelial Function: Nebivolol can improve endothelial function, potentially through increased NO bioavailability and reduced oxidative stress [, , , ]. * Anti-proliferative Effects: Studies show nebivolol can inhibit the proliferation of endothelial and smooth muscle cells in vitro, suggesting potential benefits in preventing restenosis after percutaneous coronary interventions []. * Metabolic Neutrality: Unlike some β-blockers, nebivolol does not appear to negatively affect lipid profiles, insulin sensitivity, or glucose tolerance []. * Improved Cardiac Function: In patients with heart failure, nebivolol can improve left ventricular ejection fraction, reduce left ventricular volumes, and enhance exercise capacity [].
Q5: What is the role of β3-adrenergic receptors in nebivolol's mechanism of action?
A5: Nebivolol acts as an agonist on β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production, contributing significantly to its vasodilatory effects [, , ].
Q6: Does nebivolol influence intracellular calcium levels in vascular smooth muscle?
A6: Yes, research indicates that nebivolol can reduce intracellular calcium levels in vascular smooth muscle, contributing to its vasodilatory effects []. This reduction in intracellular calcium appears to be linked to the activation of various vasomotor mechanisms by nebivolol.
Q7: What is the molecular formula and weight of nebivolol?
A7: Nebivolol (C22H25F2NO4) has a molecular weight of 405.42 g/mol. Unfortunately, the provided research abstracts do not offer detailed spectroscopic data.
Q8: Are there any studies on the material compatibility and stability of nebivolol under various conditions?
A8: The provided research abstracts primarily focus on the pharmacological aspects of nebivolol and do not delve into its material compatibility or stability under various conditions.
Q9: Does the cytochrome P450 2D6 (CYP2D6) enzyme play a role in nebivolol metabolism?
A9: Yes, nebivolol is primarily metabolized by the CYP2D6 enzyme. Genetic variations in CYP2D6 significantly influence nebivolol metabolism, leading to substantial differences in plasma drug concentrations between individuals classified as poor metabolizers (PMs) and extensive metabolizers (EMs) [].
Q10: Does the CYP2D6 polymorphism affect nebivolol's efficacy in controlling blood pressure?
A10: Despite significant differences in nebivolol metabolism between PMs and EMs, both groups exhibit similar blood pressure reductions in response to chronic nebivolol administration []. This suggests that the active hydroxylated metabolites of nebivolol may contribute to its antihypertensive action in EMs, compensating for the differences in parent drug metabolism.
Q11: How does nebivolol administration affect heart rate during exercise?
A11: Unlike many β-blockers, nebivolol, at doses below 10 mg, does not suppress the normal increase in heart rate during exercise []. This characteristic is advantageous for individuals engaging in physical activity who require adequate heart rate responses.
Q12: Does nebivolol interact with other medications?
A12: Yes, studies indicate potential pharmacokinetic interactions between nebivolol and other drugs:
- Fluvoxamine: Co-administration with fluvoxamine, a potent CYP2D6 inhibitor, increases the exposure to both nebivolol and its active hydroxylated metabolite []. Although this interaction did not significantly alter the blood pressure and heart rate responses to a single dose of nebivolol in healthy volunteers, further research is needed to assess its clinical relevance in patients.
Q13: Does nebivolol affect heart rate variability in patients with chronic kidney disease?
A13: A study investigating the effect of a single oral dose of nebivolol (10 mg) on heart rate variability during the isometric handgrip test in patients with varying degrees of CKD, including those undergoing hemodialysis, found no significant differences between groups []. This suggests that nebivolol, at this dose, may not significantly impact cardiac autonomic function in these patient populations.
Q14: Is there evidence supporting the use of nebivolol in specific patient populations, such as Hispanics?
A14: Yes, a randomized, placebo-controlled trial demonstrated the efficacy and safety of nebivolol in Hispanic patients with stage I-II hypertension []. Nebivolol effectively reduced both systolic and diastolic blood pressure in this population, with a safety and tolerability profile comparable to placebo.
Q15: Does nebivolol show any promise for treating conditions beyond hypertension and heart failure?
A15: Emerging research suggests potential applications for nebivolol in other areas:
- Melanoma: In vitro and in vivo studies have demonstrated that nebivolol can inhibit melanoma cell proliferation, induce apoptosis, and suppress metastasis, suggesting a possible new therapeutic application for this drug [].
Q16: What are the potential renoprotective effects of nebivolol?
A16: Studies in rat models indicate that nebivolol may protect against renal ischemia-reperfusion injury. These renoprotective effects are attributed to: * Reduced Oxidative Stress: Nebivolol administration was associated with decreased oxidative stress and increased superoxide dismutase levels, protecting the kidneys from ischemia-reperfusion-induced damage []. * Suppressed Inflammation: Nebivolol treatment resulted in reduced interstitial inflammation, decreased expression of pro-inflammatory cytokines (TNF-α and IL-1β), and lowered KIM-1 expression, suggesting an anti-inflammatory effect []. * Reduced Apoptosis: Nebivolol administration significantly decreased active caspase-3 expression, indicating a reduction in apoptosis and promoting cell survival after ischemia-reperfusion injury [].
Q17: How does nebivolol modulate signaling pathways involved in renal ischemia-reperfusion injury?
A17: Nebivolol appears to exert its renoprotective effects by modulating key signaling pathways, including: * p38 MAPK: Nebivolol decreased the activation of the p38 MAPK pathway, which is known to be activated during renal ischemia-reperfusion and contributes to inflammation and apoptosis []. * Akt: Nebivolol treatment induced the activation of the Akt pathway, promoting cell survival and counteracting the pro-apoptotic effects of ischemia-reperfusion injury []. * NFκB: Nebivolol significantly reduced the activation of the NFκB transcription factor, a key regulator of inflammation, further contributing to its protective effects in the kidneys [].
Q18: Are there any reported cases of rhabdomyolysis associated with nebivolol?
A18: Although rare, there have been documented instances of rhabdomyolysis linked to nebivolol use. The mechanism behind this association is not yet fully understood. One hypothesis suggests that nebivolol's agonistic activity on β3 receptors might play a role, similar to the mechanism observed with 3,4-methylenedioxy-methamphetamine (MDMA) [].
Q19: Are there specific patient characteristics that might increase the risk of nebivolol-associated rhabdomyolysis?
A19: While further investigation is necessary, some reports suggest that obesity might be a risk factor for developing rhabdomyolysis while on nebivolol. This is attributed to the drug's lipophilic nature and long half-life, which could lead to accumulation in adipose tissue and subsequent release, potentially causing toxic effects in muscle tissue [].
Q20: What are the effects of nebivolol on the NLRP3 inflammasome in obesity-induced vascular remodeling?
A20: Nebivolol has shown promising results in mitigating vascular dysfunction associated with obesity. Studies demonstrate that nebivolol treatment can attenuate NLRP3 inflammasome activation and suppress autophagy in obese rat models [, ]. This, in turn, contributes to improved vascular function and reduced remodeling in the context of obesity.
Q21: What is the impact of nebivolol on antioxidant defense mechanisms in obesity?
A21: Nebivolol treatment has been linked to enhanced antioxidant defense mechanisms in obesity. Research indicates that nebivolol can increase the levels of phase-II detoxifying enzymes, such as superoxide dismutase and catalase, in obese rats [, ]. This upregulation of antioxidant enzymes contributes to mitigating oxidative stress, a key factor in obesity-induced vascular dysfunction.
Q22: Are there any ongoing studies exploring novel drug delivery systems or targeting strategies for nebivolol?
A22: While the provided research papers do not discuss specific drug delivery systems or targeting strategies for nebivolol, the development of such approaches could further enhance its therapeutic efficacy and potentially reduce side effects.
Q23: What are some of the analytical methods used to measure nebivolol and its metabolites in biological samples?
A23: Researchers employ various analytical techniques to quantify nebivolol and its metabolites:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to measure nebivolol concentrations in plasma [, ].
Q24: What is the current understanding of the environmental impact and degradation of nebivolol?
A24: The research abstracts primarily concentrate on the clinical and pharmacological aspects of nebivolol, offering limited information about its environmental impact or degradation pathways.
Q25: Are there any known alternatives or substitutes for nebivolol with comparable efficacy and safety profiles?
A25: While other β-blockers are available, nebivolol's unique combination of β1-adrenergic receptor blockade, vasodilatory properties, and metabolic neutrality distinguishes it from other agents in its class. The choice of antihypertensive therapy depends on individual patient factors and considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。